Diethyl phthalimidomalonate

Description

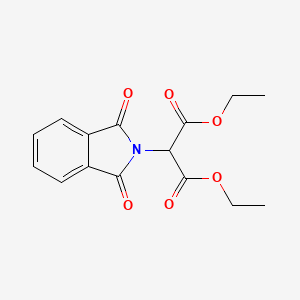

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNGBHWKVWEBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063975 | |

| Record name | Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5680-61-5, 29097-77-6, 92096-47-4 | |

| Record name | Diethyl phthalimidomalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5680-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phthalimidomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl phthalimidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phthalimidomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 2-phthalimidomalonate-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHTHALIMIDOMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG2E8O4WBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of Diethyl Phthalimidomalonate for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and primary reactions of diethyl phthalimidomalonate, a key intermediate in the Gabriel-malonic ester synthesis of amino acids. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a pivotal reagent in organic synthesis, primarily utilized as a protected form of aminomalonic ester. Its significance lies in its application in the Gabriel synthesis, a robust method for preparing primary amines, which when combined with the malonic ester synthesis, provides a versatile route to a wide array of α-amino acids.[1] This method is particularly valuable as it prevents the over-alkylation of the nitrogen atom, a common side reaction in other amination methods.[1] The resulting amino acids, both natural and unnatural, are fundamental building blocks in pharmaceutical research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of potassium phthalimide with diethyl bromomalonate.[2] This reaction follows a standard SN2 mechanism where the phthalimide anion acts as a nucleophile, displacing the bromide ion from diethyl bromomalonate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

-

Ethyl bromomalonate (210 g, 0.88 mole)

-

Potassium phthalimide (165 g, 0.89 mole)

-

Benzene (400 cc)

-

Calcium chloride (20 g)

-

Ether

Equipment:

-

600-cc beaker

-

Stirring rod

-

Oil bath

-

Mortar and pestle

-

1-L flask

-

Filtration apparatus

-

Separatory funnel

-

Water bath for distillation

Procedure:

-

In a 600-cc beaker, intimately stir together 210 g (0.88 mole) of ethyl bromomalonate and 165 g (0.89 mole) of potassium phthalimide.

-

Stir the mixture approximately every ten minutes. If no spontaneous reaction occurs within 30 minutes, initiate the reaction by heating the mixture to 110–120°C. The mixture will become liquid and turn a light brown color.

-

Once the temperature begins to drop, heat the mixture in an oil bath at 110°C for one hour to ensure the reaction goes to completion.

-

Pour the hot mixture into a mortar and allow it to solidify.

-

When cool, grind the solid mass with water to remove most of the potassium bromide and then filter the mixture. Re-grind the precipitate with water, filter again, and wash thoroughly with water.

-

Transfer the solid, without drying, to a 1-L flask with 400 cc of benzene and heat to boiling.

-

After cooling, remove the insoluble potassium bromide and any unreacted phthalimide by filtration.

-

Transfer the filtrate to a separatory funnel and remove any water.

-

Dry the benzene solution with 20 g of calcium chloride.

-

Remove the benzene by distillation under diminished pressure on a water bath.

-

Pour the residue into a mortar where it will solidify.

-

Grind the crystalline mass with small amounts of ether (total of 200 cc), filter, and wash with ether (about 100 cc) until the product is pure white.

-

A second crop of crystals can be obtained from the ether filtrate after distilling the ether.

Quantitative Data

| Product | Melting Point | Yield | Reference |

| This compound | 73–74°C | 180–190 g (67–71%) | [2] |

Reactions of this compound: Amino Acid Synthesis

The primary application of this compound is in the synthesis of α-amino acids. This process involves three key stages: deprotonation and alkylation, followed by hydrolysis and decarboxylation.[1]

Deprotonation and Alkylation

The α-carbon of this compound is acidic due to the adjacent electron-withdrawing ester groups and can be deprotonated by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate.[1] This enolate then reacts with an alkyl halide in an SN2 reaction to introduce the desired amino acid side chain (R-group).[1]

This is a general guideline and may require optimization for specific substrates.[3]

Materials:

-

This compound (1 equivalent)

-

Dry ethanol

-

Sodium metal (1 equivalent)

-

Primary alkyl halide (1 equivalent)

-

Diethyl ether or ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Flame-dried round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (N₂ or Ar)

Procedure:

-

Under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1 equivalent) in small portions to dry ethanol in a flame-dried round-bottom flask. Stir until all the sodium has reacted.

-

To the sodium ethoxide solution, add this compound (1 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add the primary alkyl halide (1 equivalent) dropwise to the stirred solution.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC or GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkylated product.

Hydrolysis and Decarboxylation

The final steps involve the hydrolysis of the ester groups and the phthalimide protecting group, followed by decarboxylation to yield the α-amino acid.[1] This is typically achieved by heating with a strong acid (e.g., aqueous HCl) or by using hydrazine followed by acid workup.[1][4]

This is a conceptual protocol; specific conditions may vary depending on the substrate.

Materials:

-

Alkylated this compound

-

Strong acid (e.g., concentrated HCl) or Hydrazine hydrate followed by acid.

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

The alkylated malonic ester derivative is heated with a strong acid (e.g., aqueous HCl).

-

This single step hydrolyzes both the ester and amide groups and subsequently decarboxylates the intermediate to yield the final α-amino acid.[1]

-

Alternatively, the phthalimide group can be removed by treatment with hydrazine (hydrazinolysis) to form the free amine, followed by hydrolysis of the esters and decarboxylation under acidic conditions.[4]

Quantitative Data for Amino Acid Synthesis

The following table provides an example of the yield for the synthesis of Phenylalanine using a similar amidomalonate method, which is analogous to the Gabriel-malonic ester synthesis.

| Amino Acid | Starting Material | Alkylating Agent | Base | Solvent | Overall Yield | Reference |

| Phenylalanine | Diethyl Acetamidomalonate | Benzyl Chloride | Sodium Ethoxide | Ethanol | 65% | [1] |

Visualization of Reaction Pathways

The following diagrams illustrate the key steps in the synthesis and reaction of this compound.

Caption: Synthesis of this compound.

Caption: Gabriel-Malonic Ester Synthesis of α-Amino Acids.

Applications in Drug Development

The Gabriel-malonic ester synthesis using this compound is a powerful tool in drug discovery and development for the synthesis of both natural and non-natural amino acids. These amino acids can be incorporated into peptides, peptidomimetics, and other small molecules to modulate their biological activity, improve pharmacokinetic properties, or introduce novel functionalities. For instance, the synthesis of non-proteinogenic amino acids allows for the creation of enzyme inhibitors, receptor agonists or antagonists, and other therapeutically relevant molecules with enhanced stability and efficacy.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound and its subsequent application in the Gabriel-malonic ester synthesis of α-amino acids. The experimental protocols and quantitative data presented offer a practical resource for researchers in organic synthesis and medicinal chemistry. The versatility of this methodology makes it an indispensable tool for the preparation of diverse amino acid building blocks crucial for the advancement of drug development programs.

References

Diethyl Phthalimidomalonate: A Comprehensive Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of diethyl phthalimidomalonate. This versatile compound serves as a cornerstone in the Gabriel synthesis of amino acids, a critical process in the development of novel therapeutics. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways involving this key chemical intermediate.

Core Chemical Properties and Structure

This compound, with the IUPAC name diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate, is a white to off-white crystalline solid.[1] Its structure features a central malonic ester moiety to which a phthalimide group is attached. This unique combination of functional groups dictates its reactivity, making it an invaluable tool in organic synthesis. The phthalimide group serves as a masked form of a primary amine, while the acidic alpha-proton of the malonate group allows for facile alkylation.[1][2]

The key structural features include the planar phthalimide ring system and the two ethyl ester groups. These esters are susceptible to hydrolysis, a key step in the liberation of the final amino acid product.

Chemical Structure

-

Molecular Formula: C₁₅H₁₅NO₆[3]

-

Molecular Weight: 305.28 g/mol [3]

-

Canonical SMILES: CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O[3]

-

InChI Key: SZNGBHWKVWEBKW-UHFFFAOYSA-N[3]

Quantitative Data

The following tables summarize the key physical and spectral properties of this compound.

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 73-76 °C | [4][5][6] |

| Boiling Point | 425.3±35.0 °C (Predicted) | [5] |

| Density | 1.340±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Spectral Data

| Spectrum Type | Key Peaks/Shifts | Source(s) |

| ¹H NMR | Spectra available, detailed peak assignments vary by source. | [3] |

| ¹³C NMR | Spectra available, detailed peak assignments vary by source. | [7] |

| IR (Infrared) | Spectra available, characteristic peaks for C=O (ester and imide) and C-O stretching. | [3][8][9] |

Synthesis and Reactions

This compound is a key intermediate in the Gabriel synthesis of α-amino acids. This multi-step process allows for the controlled introduction of a wide variety of side chains, leading to the formation of both natural and unnatural amino acids.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of potassium phthalimide with diethyl bromomalonate.

Caption: Synthesis of this compound.

Gabriel Synthesis of Amino Acids

The Gabriel synthesis using this compound involves three main stages: enolate formation, alkylation, and finally hydrolysis and decarboxylation.

Caption: Gabriel Synthesis of α-Amino Acids Workflow.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in the Gabriel synthesis of a generic α-amino acid.

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

-

Potassium phthalimide

-

Diethyl bromomalonate

-

Benzene

-

Anhydrous Calcium Chloride

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, combine potassium phthalimide and diethyl bromomalonate.

-

Heat the mixture to 110-120°C with stirring. The mixture will become liquid and turn light brown.

-

After one hour at 110°C, pour the reaction mixture into a mortar and allow it to solidify.

-

Grind the solid mass with water to remove the bulk of the potassium bromide byproduct and filter the mixture.

-

Wash the solid residue with water and then dissolve it in boiling benzene.

-

Filter the hot benzene solution to remove any remaining insoluble impurities.

-

Wash the benzene filtrate with water in a separatory funnel.

-

Dry the benzene layer over anhydrous calcium chloride.

-

Remove the benzene by distillation under reduced pressure.

-

The resulting residue is crude this compound, which can be further purified by recrystallization from ether to yield a pure white solid.

Protocol 2: Gabriel Synthesis of an α-Amino Acid (General Procedure)

This generalized protocol is based on the well-established principles of the Gabriel and malonic ester syntheses.[2][10]

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Alkyl halide (R-X, e.g., benzyl bromide for phenylalanine synthesis)

-

Aqueous acid (e.g., HCl or HBr)

Procedure:

-

Enolate Formation: Dissolve this compound in anhydrous ethanol. To this solution, add a solution of sodium ethoxide in ethanol. This will deprotonate the α-carbon, forming the nucleophilic enolate.[6]

-

Alkylation: To the enolate solution, add the desired alkyl halide (R-X). The reaction is typically carried out at room temperature or with gentle heating, and proceeds via an SN2 mechanism.[10] The choice of alkyl halide determines the side chain of the resulting amino acid.[10]

-

Work-up and Isolation of the Alkylated Intermediate: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and the solvent evaporated to yield the crude alkylated this compound.

-

Hydrolysis and Decarboxylation: The crude alkylated intermediate is then subjected to acidic hydrolysis by heating with a strong aqueous acid (e.g., concentrated HCl or HBr).[2] This step cleaves both the phthalimide group and the two ester linkages, and the resulting β-dicarboxylic acid intermediate readily decarboxylates upon heating to yield the desired α-amino acid.

-

Purification of the Amino Acid: The final amino acid can be isolated from the reaction mixture by adjusting the pH to its isoelectric point, at which it will have minimal solubility and precipitate out of solution. The crude amino acid can then be further purified by recrystallization.

Safety Information

This compound is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Starting from diethyl α-bromomalonate and potassium phthalimide, show how.. [askfilo.com]

- 5. Synthesis and resolution of DL-phenylalanine analogues [jnmu.njmu.edu.cn]

- 6. brainkart.com [brainkart.com]

- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to Diethyl Phthalimidomalonate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phthalimidomalonate is a pivotal reagent in organic synthesis, primarily recognized for its integral role in the Gabriel synthesis of α-amino acids. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a particular focus on detailed experimental protocols and reaction mechanisms. Quantitative data is systematically presented in tabular format to facilitate comparison, and key reaction pathways are visualized using Graphviz diagrams. This document serves as a practical resource for researchers and professionals engaged in synthetic organic chemistry and drug development, offering detailed methodologies for the preparation of various amino acids and highlighting the versatility of this important synthetic building block.

Introduction

This compound, with the chemical formula C₁₅H₁₅NO₆, is a white to off-white crystalline solid.[1] It belongs to the class of phthalimide derivatives and is characterized by a phthalimide moiety linked to a malonate structure bearing two ethyl ester groups.[1] Its significance in organic chemistry stems from the unique reactivity of the malonate functionality, which features an active methylene group, and the phthalimide group, which serves as a protected form of a primary amine.[1][2] This combination makes it an excellent precursor for the synthesis of α-amino acids and other nitrogen-containing compounds, effectively preventing the over-alkylation that can occur with simpler amine sources.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₅NO₆ | [4] |

| Molecular Weight | 305.28 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 73-76 °C | [5] |

| CAS Number | 5680-61-5 | [4][5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Synthesis of this compound

The standard laboratory preparation of this compound involves the reaction of potassium phthalimide with diethyl bromomalonate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Potassium phthalimide

-

Diethyl bromomalonate

-

Benzene

-

Ether

-

Calcium chloride

Procedure:

-

In a beaker, intimately stir together 0.89 moles of potassium phthalimide and 0.88 moles of diethyl bromomalonate.

-

Monitor the mixture for a spontaneous reaction, which may cause the temperature to rise. If no reaction occurs within 30 minutes, heat the mixture to 110-120 °C to initiate the reaction.

-

Once the reaction begins (the mixture will become liquid and turn light brown), maintain the temperature at 110 °C in an oil bath for one hour with occasional stirring to ensure the reaction goes to completion.

-

Pour the hot mixture into a mortar and allow it to cool and solidify.

-

Grind the solid mass with water to remove the bulk of the potassium bromide by-product and filter the mixture. Repeat the grinding and filtration with fresh water.

-

Transfer the washed solid to a flask with 400 mL of benzene and heat to boiling.

-

After cooling, filter the solution to remove insoluble potassium bromide and unreacted phthalimide.

-

Separate the water from the benzene filtrate using a separatory funnel.

-

Dry the benzene solution with anhydrous calcium chloride.

-

Remove the benzene by distillation under reduced pressure.

-

Pour the residual oil into a mortar to solidify.

-

Grind the crystalline mass with small portions of ether, filter, and wash with ether until the product is pure white.

-

The expected yield of this compound is in the range of 67-71%.

Core Application: The Gabriel Synthesis of α-Amino Acids

The premier application of this compound is in the Gabriel synthesis of α-amino acids. This multi-step process allows for the controlled introduction of a wide variety of amino acid side chains. The general workflow is as follows:

-

Deprotonation: The active methylene proton of this compound is removed by a base, typically sodium ethoxide, to form a resonance-stabilized enolate.[6]

-

Alkylation: The enolate acts as a nucleophile and reacts with a primary alkyl halide in an SN2 reaction to introduce the desired amino acid side chain.[6]

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester undergoes hydrolysis of both the ester groups and the phthalimide group, followed by decarboxylation upon heating, to yield the final α-amino acid.[7]

Caption: General workflow of the Gabriel synthesis of amino acids.

Experimental Protocols for Amino Acid Synthesis

The following protocols provide detailed procedures for the synthesis of specific amino acids using this compound.

Reaction Scheme:

-

This compound + Chloroacetic acid → N-(Carboxymethyl)phthalimide intermediate

-

N-(Carboxymethyl)phthalimide intermediate + Hydrazine → Glycine + Phthalhydrazide

A detailed experimental protocol for the synthesis of glycine starting from potassium phthalimide and chloroacetic ester, which forms an intermediate analogous to the alkylated this compound, involves heating the reactants, followed by hydrolysis.[1][8]

Protocol:

-

Alkylation: A mixture of potassium phthalimide and chloroacetic ester is heated at 150 °C for 30 minutes. The resulting product is dissolved in hot 50% ethanol, filtered, and washed to yield 2-phthalimidoethyl acetate.[8]

-

Hydrolysis: The intermediate is boiled with 20% hydrochloric acid until a clear solution is obtained. Upon cooling, phthalic acid crystallizes and is removed by filtration. The filtrate is evaporated to yield glycine.[8]

Reaction Scheme:

-

This compound + NaOEt → Enolate

-

Enolate + Methyl bromide → Diethyl α-methylphthalimidomalonate

-

Diethyl α-methylphthalimidomalonate + H₃O⁺/Heat → Alanine + Phthalic acid + 2 EtOH + CO₂

Protocol:

-

Deprotonation and Alkylation: this compound is deprotonated with a base like sodium ethoxide to form the enolate, which is then alkylated with methyl bromide to yield diethyl α-methylphthalimidomalonate.[9]

-

Hydrolysis and Decarboxylation: The resulting ester undergoes acidic hydrolysis and decarboxylation upon heating to produce DL-alanine.[9]

Reaction Scheme:

-

This compound + NaOEt → Enolate

-

Enolate + Isobutyl bromide → Diethyl α-isobutylphthalimidomalonate

-

Diethyl α-isobutylphthalimidomalonate + H₃O⁺/Heat → Leucine + Phthalic acid + 2 EtOH + CO₂

Protocol:

-

Deprotonation and Alkylation: The enolate of this compound is formed using a base such as sodium ethoxide and is subsequently alkylated with isobutyl bromide.[9]

-

Hydrolysis and Decarboxylation: The product, diethyl α-isobutylphthalimidomalonate, is then subjected to acidic hydrolysis and decarboxylation to yield DL-leucine.[9]

Reaction Scheme:

-

This compound + NaOEt → Enolate

-

Enolate + Benzyl bromide → Diethyl α-benzylphthalimidomalonate

-

Diethyl α-benzylphthalimidomalonate + H₃O⁺/Heat → Phenylalanine + Phthalic acid + 2 EtOH + CO₂

Protocol:

-

Deprotonation and Alkylation: The synthesis follows the general procedure where this compound is deprotonated with sodium ethoxide, and the resulting enolate is alkylated with benzyl bromide.[10]

-

Hydrolysis and Decarboxylation: The intermediate ester is then hydrolyzed and decarboxylated to yield DL-phenylalanine.[10]

Quantitative Data for Amino Acid Synthesis

The yields of amino acids synthesized via the Gabriel-malonic ester route can vary depending on the specific alkylating agent and reaction conditions.

| Amino Acid | Alkylating Agent | Reported Yield | Reference(s) |

| Glycine | Chloroacetic acid/ester | 70% | [8] |

| Alanine | Methyl bromide | Not specified | [9] |

| Leucine | Isobutyl bromide | Not specified | [9] |

| Phenylalanine | Benzyl bromide | 65% | [10] |

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Alkylation of this compound

The alkylation step proceeds via an SN2 mechanism. The enolate of this compound, being a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Caption: SN2 mechanism for the alkylation of the enolate.

Hydrolysis and Decarboxylation

The final stage involves the hydrolysis of both the ester functionalities and the phthalimide group, followed by the decarboxylation of the resulting β-dicarboxylic acid. The hydrolysis can be catalyzed by either acid or base. The decarboxylation occurs upon heating and proceeds through a cyclic transition state.

References

- 1. quora.com [quora.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aklectures.com [aklectures.com]

- 5. CN101270061B - Method for preparing glycine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Starting from diethyl α-bromomalonate and potassium phthalimide, show how.. [askfilo.com]

- 10. nbinno.com [nbinno.com]

Diethyl phthalimidomalonate CAS number and identification

An In-depth Technical Guide to Diethyl Phthalimidomalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in organic synthesis, particularly in the field of medicinal chemistry and drug development. This document details its chemical identity, physical properties, a validated synthesis protocol, key applications, and essential safety information.

Identification and Chemical Properties

This compound, also known by its IUPAC name diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate, is a white crystalline solid.[1] It serves as a key building block, primarily in the synthesis of amino acids and other nitrogen-containing compounds. Its reactivity is centered around the malonate functionality, which allows for transformations like alkylation and condensation, and the phthalimide group, which serves as a protected form of a primary amine.[1]

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 5680-61-5 | [1][2][3][4] |

| IUPAC Name | diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate | [4] |

| Molecular Formula | C₁₅H₁₅NO₆ | [2][3][4] |

| EC Number | 227-138-6 | [3] |

| Beilstein/REAXYS | 303845 | [3] |

| PubChem CID | 79760 | [4] |

| SMILES | CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O | [3][4] |

| InChI Key | SZNGBHWKVWEBKW-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

Key physical and chemical properties are presented below, offering a snapshot of the compound's characteristics.

| Property | Value | Reference |

| Molecular Weight | 305.28 g/mol | [2][3][4] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 73-76 °C (lit.) | [2][3] |

| Boiling Point | 425.3 ± 35.0 °C (Predicted) | [2] |

| Density | 1.340 ± 0.06 g/cm³ (Predicted) | [2] |

| Form | Solid | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Synthesis of this compound

The synthesis of this compound is reliably achieved through the reaction of potassium phthalimide with ethyl bromomalonate. This procedure is a well-established method documented in Organic Syntheses.[5]

Logical Workflow for Synthesis

The diagram below illustrates the key steps in the synthesis of this compound, from the initial reaction to the final purification.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[5]

Materials:

-

Ethyl bromomalonate (210 g, 0.88 mole)

-

Potassium phthalimide (165 g, 0.89 mole)

-

Benzene (400 cc)

-

Anhydrous calcium chloride (20 g)

-

Ether (approx. 300 cc)

-

Water

Procedure:

-

Reaction Initiation: In a 600-cc beaker, intimately stir together 210 g of ethyl bromomalonate and 165 g of potassium phthalimide. If no spontaneous reaction occurs within 30 minutes, initiate it by heating the mixture to 110–120°C. The mixture will become a light brown, easily stirrable liquid.[5]

-

Reaction Completion: Once the initial reaction subsides, heat the mixture in an oil bath at 110°C for one hour to ensure the reaction goes to completion.[5]

-

Solidification and Initial Wash: Pour the hot reaction mixture into a mortar and allow it to cool and solidify. Grind the resulting solid mass with water to remove the bulk of the potassium bromide byproduct and filter. Repeat the grinding with water and filtration process.[5]

-

Extraction: Transfer the washed solid, consisting of the product, residual potassium bromide, and some phthalimide, into a 1-liter flask with 400 cc of benzene and heat to boiling.[5]

-

Filtration and Drying: Filter the hot benzene solution to remove insoluble impurities (phthalimide and bromide). Transfer the hot filtrate to a separatory funnel and remove the small aqueous layer. Dry the benzene solution with 20 g of anhydrous calcium chloride.[5]

-

Isolation and Purification: Distill the benzene under reduced pressure on a water bath. Pour the oily residue into a mortar, where it will solidify upon cooling. Grind the crystalline mass with several small portions of ether (totaling ~200 cc). Filter the product and wash with additional ether (~100 cc) until it is pure white.[5]

-

Yield: The yield of pure this compound (melting point 73–74°C) is typically between 155–162 g. A second crop can be obtained from the ether filtrate, bringing the total yield to 180–190 g (67–71% of the theoretical amount).[5]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[1] Its primary application in drug development is as a key component in the Gabriel synthesis of α-amino acids, which are fundamental building blocks for a vast array of pharmaceuticals.[6] The phthalimide group acts as a masked primary amine, and the malonic ester allows for the introduction of various side chains (R-groups) through alkylation.

General Pathway for Amino Acid Synthesis

The following diagram outlines the logical steps for utilizing this compound in the Gabriel synthesis of a generic amino acid.

Caption: Gabriel synthesis pathway for α-amino acids.

This synthetic route is highly valuable for producing non-natural or custom-designed amino acids for incorporation into peptide drugs and other complex active pharmaceutical ingredients.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during handling to minimize risk.

Hazard Identification and Precautions

| Hazard Type | GHS Classification & Statements | Precautionary Measures (Selected) | Reference |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [4] |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a dust mask (e.g., N95 type).[3][7]

-

Skin and Body Protection: Wear appropriate protective clothing.

Storage:

Disposal:

-

Dispose of unused product and containers in accordance with local, regional, and national regulations.

References

- 1. CAS 5680-61-5: this compound | CymitQuimica [cymitquimica.com]

- 2. PHTHALIMIDOMALONIC ACID DIETHYL ESTER | 5680-61-5 [chemicalbook.com]

- 3. 2-邻苯二甲酰亚胺基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C15H15NO6 | CID 79760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl 2-phthalimidomalonate-2-13C 13C 99atom 92096-47-4 [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diethyl Phthalimidomalonate

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key reagent in organic synthesis, particularly in the preparation of amino acids. This document outlines its core characteristics, experimental protocols for its synthesis and application, and visual representations of key chemical pathways.

Core Properties of this compound

This compound is an organic compound featuring a phthalimide group attached to a diethyl malonate backbone.[1] It typically presents as a white to off-white crystalline solid.[1] Its structure makes it a versatile intermediate in synthetic chemistry, especially in the Gabriel synthesis of amino acids.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₆ | [1][2][3] |

| Molecular Weight | 305.28 g/mol | [2][4][5] |

| Appearance | White to almost white powder/crystal | [1][4][5] |

| Melting Point | 73-76 °C | [4][5] |

| Boiling Point (Predicted) | 425.3 ± 35.0 °C | [4][5] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 9.88 ± 0.20 | [4][5] |

| CAS Number | 5680-61-5 | [1][2][3][4] |

Solubility Profile

This compound exhibits solubility in various organic solvents while having limited solubility in water.[1]

| Solvent | Solubility |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Water | Limited solubility[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Technique | Source |

| ¹H NMR | Available | [2] |

| ¹³C NMR | Available | [6] |

| Infrared (IR) | ATR-IR, FTIR (Melt), Vapor Phase | [2][3][7] |

| UV Spectra | Determined from pH 1 to 12.8 | [4][5][8] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around the malonate and phthalimide functionalities.[1] The malonate portion is susceptible to reactions such as alkylation and condensation, while the phthalimide group can undergo nucleophilic substitution.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of potassium phthalimide with ethyl bromomalonate.[9]

Materials:

-

Ethyl bromomalonate

-

Potassium phthalimide

-

Benzene

-

Calcium chloride

-

Ether

Procedure:

-

Intimately stir 0.88 mole of ethyl bromomalonate with 0.89 mole of potassium phthalimide in a beaker.[9]

-

If no spontaneous reaction occurs within 30 minutes, heat the mixture to 110-120°C to initiate the reaction.[9]

-

Once the reaction subsides, heat the mixture in an oil bath at 110°C for one hour.[9]

-

Pour the hot mixture into a mortar to solidify.[9]

-

Grind the cold, solid mass with water to remove potassium bromide and filter. Repeat the grinding and filtration with water.[9]

-

Transfer the solid to a flask with 400 cc of benzene and heat to boiling.[9]

-

After cooling, filter to remove insoluble potassium bromide and phthalimide.[9]

-

Separate the water from the benzene filtrate using a separatory funnel.[9]

-

Dry the benzene solution with calcium chloride and remove the benzene by distillation under reduced pressure.[9]

-

Pour the residue into a mortar to solidify.[9]

-

Purify the crystalline mass by grinding with small amounts of ether, filtering, and washing with ether until it is pure white.[9] The expected melting point of the product is 73-74°C.[9]

Applications in Synthesis

Gabriel Synthesis of Amino Acids

This compound is a cornerstone reagent in the Gabriel synthesis, a method for preparing primary amines from primary alkyl halides.[10][11] This pathway is particularly valuable for the synthesis of α-amino acids.

The general steps involved are:

-

Alkylation: The phthalimide nitrogen is deprotonated by a base, and the resulting nucleophile attacks an alkyl halide in an SN2 reaction to form an N-alkylphthalimide.[11]

-

Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is then cleaved, typically through acidic or basic hydrolysis or by reaction with hydrazine (the Ing-Manske procedure), to release the primary amine.[10][11]

Visualizing the Chemistry

Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Gabriel Synthesis of Amino Acids using this compound

Caption: Key steps in the Gabriel synthesis of amino acids.

References

- 1. CAS 5680-61-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H15NO6 | CID 79760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 2-phthalimidomalonate [webbook.nist.gov]

- 4. PHTHALIMIDOMALONIC ACID DIETHYL ESTER CAS#: 5680-61-5 [m.chemicalbook.com]

- 5. PHTHALIMIDOMALONIC ACID DIETHYL ESTER | 5680-61-5 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-邻苯二甲酰亚胺基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

Diethyl phthalimidomalonate structural formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of diethyl phthalimidomalonate, a key reagent in organic synthesis, particularly in the preparation of amino acids. It covers its chemical structure, nomenclature, physical and chemical properties, detailed synthesis protocols, and its application in the Gabriel synthesis of amino acids.

Compound Identification and Structure

IUPAC Name: diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate[1]

Synonyms: Diethyl 2-phthalimidomalonate, Phthalimidomalonic acid diethyl ester[1][2]

Structural Formula:

The structure of this compound features a central malonic ester functional group where the α-carbon is attached to a phthalimide group.

(Image Source: PubChem CID 79760)

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₆ | [1][3] |

| Molecular Weight | 305.28 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [2][4] |

| Melting Point | 73-76 °C | [3][4] |

| CAS Number | 5680-61-5 | [1][3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [2] |

Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the acidic α-hydrogen of the malonate group, making it an excellent nucleophile for alkylation and condensation reactions after deprotonation.[2] The phthalimide group serves as a masked form of a primary amine, which is crucial for its application in amino acid synthesis via the Gabriel synthesis pathway.[5]

Synthesis of this compound

The compound is typically synthesized by the reaction of potassium phthalimide with diethyl bromomalonate. This reaction is a classic example of a nucleophilic substitution where the phthalimide anion displaces the bromide ion.

Caption: Reaction scheme for the synthesis of this compound.

Application in Amino Acid Synthesis

A primary application of this compound is in the stereochemically non-specific synthesis of α-amino acids. The general workflow involves three key stages:

-

Deprotonation: The α-hydrogen is removed by a base (e.g., sodium ethoxide) to form a stable enolate.

-

Alkylation: The enolate acts as a nucleophile, attacking an alkyl halide (R-X) to introduce the desired amino acid side chain.

-

Hydrolysis and Decarboxylation: Acid- or base-catalyzed hydrolysis cleaves both the ester groups and the phthalimide group, followed by decarboxylation upon heating to yield the final α-amino acid.[5]

Caption: General workflow for α-amino acid synthesis from this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in the preparation of DL-Aspartic Acid.

Protocol 1: Synthesis of this compound

This procedure is adapted from a verified method published in Organic Syntheses.[6]

Materials:

-

Ethyl bromomalonate (210 g, 0.88 mole)

-

Potassium phthalimide (165 g, 0.89 mole)

-

Benzene

-

Anhydrous Calcium Chloride

-

Ether

Procedure:

-

In a 600-cc beaker, intimately stir together ethyl bromomalonate (210 g) and potassium phthalimide (165 g). Stir the mixture approximately every ten minutes.

-

If no spontaneous reaction occurs within 30 minutes, initiate the reaction by heating the mixture to 110–120°C. The mixture will become liquid and turn a light brown color.

-

Once the initial exothermic reaction subsides, heat the mixture in an oil bath at 110°C for one hour to ensure the reaction goes to completion.

-

Pour the hot mixture into a mortar to solidify upon cooling.

-

Grind the cold, solid mass with water to remove the bulk of the potassium bromide byproduct and filter the mixture. Regrind the precipitate with water and filter again.

-

Transfer the moist solid to a 1-L flask with 400 cc of benzene and heat to boiling.

-

After cooling, filter the mixture to remove insoluble potassium bromide and unreacted phthalimide.

-

Separate the water from the benzene filtrate using a separatory funnel. Dry the benzene solution with 20 g of anhydrous calcium chloride.

-

Remove the benzene by distillation under reduced pressure on a water bath.

-

Pour the residue into a mortar where it will solidify. Grind the crystalline mass with small portions of ether (total of 200 cc), filter, and wash with additional ether (100 cc) until the product is pure white.

-

The yield of this compound (m.p. 73–74°C) is typically 180–190 g (67–71% of the theoretical amount).[6]

Protocol 2: Synthesis of DL-Aspartic Acid

This protocol details the alkylation of the sodium salt of this compound with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield DL-Aspartic Acid. This procedure is adapted from Organic Syntheses.[1]

Part A: Triethyl α-phthalimidoethane-α,α,β-tricarboxylate (Alkylation)

Materials:

-

Diethyl sodium phthalimidomalonate (327 g, 1.0 mole)

-

Ethyl chloroacetate (735 g, 6.0 moles)

-

Ether

Procedure:

-

Combine diethyl sodium phthalimidomalonate (327 g) and ethyl chloroacetate (735 g) in a 2-L Claisen flask fitted with a reflux condenser.

-

Heat the mixture under reflux in an oil bath at 150–160°C for 2.25 hours.

-

Remove the excess ethyl chloroacetate by distillation at 30 mm Hg until the bath temperature reaches 150°C.

-

Cool the brown residual mass and extract it with 1250 ml of ether. The oil will dissolve, leaving a solid residue.

-

Filter the mixture and wash the solid residue with 750 ml of ether.

-

Combine the ether extracts and remove the ether by distillation. Heat the residual oil on a steam bath under reduced pressure (35 mm Hg) to remove any remaining traces of ethyl chloroacetate.

-

The yield of the crude product, triethyl α-phthalimidoethane-α,α,β-tricarboxylate, is 373–389 g.[1]

Part B: DL-Aspartic Acid (Hydrolysis and Decarboxylation)

Materials:

-

Crude product from Part A (383 g)

-

Concentrated Hydrochloric Acid (1 L)

-

Glacial Acetic Acid (1 L)

-

Water (1 L)

Procedure:

-

In a 5-L round-bottomed flask, combine the crude alkylated product (383 g), 1 L of concentrated HCl, 1 L of glacial acetic acid, and 1 L of water.

-

Boil the mixture under reflux for 2–3 hours.

-

Replace the reflux condenser with a fractionating column and slowly distill the mixture until the temperature at the head of the column reaches 108°C (approx. 13 hours).

-

Allow the residual mixture to cool. Filter off the crystallized phthalic acid and wash it with 350 ml of 1% hydrochloric acid.

-

Combine the filtrate and washings and distill nearly to dryness on a steam bath under reduced pressure.

-

Remove the remaining acids by slowly adding 300 ml of water through a dropping funnel while continuing the distillation under reduced pressure.

-

The final product, DL-Aspartic acid, can be isolated and purified from the dark brown residue through subsequent crystallization steps as detailed in the original literature.[1]

References

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving Diethyl Phthalimidomalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of diethyl phthalimidomalonate, a pivotal reagent in synthetic organic chemistry. Its unique structure, combining the protective properties of the phthalimide group with the synthetic versatility of the malonate ester, makes it an invaluable tool for the synthesis of α-amino acids and other complex nitrogen-containing molecules relevant to drug discovery and development. This document details the core reactions, provides experimental protocols, summarizes quantitative data, and visualizes the key chemical transformations.

Core Reaction Mechanisms

The primary application of this compound is in the synthesis of α-amino acids, a process that synergistically combines the principles of the Gabriel synthesis and the malonic ester synthesis. This method offers a reliable route to a wide variety of amino acids by allowing for the introduction of diverse side chains. The overall transformation can be dissected into three key stages:

-

Formation of this compound: The synthesis begins with the nucleophilic substitution of diethyl bromomalonate with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion, effectively introducing a protected nitrogen atom. This step is foundational, yielding the stable and versatile this compound intermediate.

-

Deprotonation and Alkylation: The methylene group of this compound is flanked by two electron-withdrawing carbonyl groups, rendering the α-protons acidic. Treatment with a strong base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate. This nucleophilic enolate readily undergoes an SN2 reaction with a primary or secondary alkyl halide, introducing the desired amino acid side chain (R-group). The choice of the alkyl halide at this stage determines the final amino acid to be synthesized.

-

Hydrolysis and Decarboxylation: The final stage involves the deprotection and transformation of the alkylated intermediate into the target α-amino acid. This is typically achieved through acidic hydrolysis, which cleaves both the ester groups and the phthalimide moiety. The resulting phthalimido-substituted malonic acid is unstable and readily undergoes decarboxylation upon heating, yielding the final racemic α-amino acid.

Quantitative Data Summary

The efficiency of the amino acid synthesis using this compound can be evaluated at each of its key stages. The following tables summarize the available quantitative data for the formation of the starting material and the subsequent alkylation step for the synthesis of representative amino acids.

| Reaction Stage | Reactants | Product | Yield (%) | Reference |

| Formation | Diethyl bromomalonate, Potassium phthalimide | This compound | 67-71 | [1] |

| Target Amino Acid | Alkylating Agent | Intermediate | Yield (%) | Reference |

| Leucine | Isobutyl bromide | Diethyl isobutyl(phthalimido)malonate | 50.1 | [2] |

| Phenylalanine | Benzyl chloride | Diethyl benzyl(phthalimido)malonate | Not specified | |

| Valine | Isopropyl bromide | Diethyl isopropyl(phthalimido)malonate | Not specified |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of α-amino acids using this compound.

Protocol 1: Synthesis of this compound[1]

-

Materials:

-

Diethyl bromomalonate (210 g, 0.88 mole)

-

Potassium phthalimide (165 g, 0.89 mole)

-

Benzene (400 cc)

-

Ether (300 cc)

-

Calcium chloride (20 g)

-

-

Procedure:

-

In a 600-cc beaker, intimately stir together 210 g of diethyl bromomalonate and 165 g of potassium phthalimide.

-

If no spontaneous reaction occurs within 30 minutes, initiate the reaction by heating to 110-120°C. The mixture will become liquid and can be stirred easily.

-

Once the temperature begins to drop, heat the mixture in an oil bath at 110°C for one hour to ensure the completion of the reaction.

-

Pour the mixture into a mortar where it will solidify upon cooling.

-

Grind the cold, solid mass with water to remove most of the potassium bromide and filter the mixture. Re-grind the precipitate with water and filter again, followed by a final wash with water.

-

Transfer the solid material to a 1-L flask with 400 cc of benzene and heat to boiling.

-

After cooling, remove the insoluble bromide and phthalimide by filtration.

-

Separate any water from the benzene solution using a separatory funnel.

-

Dry the benzene solution with 20 g of calcium chloride and remove the benzene by distillation under reduced pressure.

-

Pour the residue into a mortar to solidify. Grind the crystalline mass with small amounts of ether (200 cc in total), filter, and wash with ether (about 100 cc) until pure white.

-

-

Yield: The yield of this compound is 180–190 g (67–71% of the theoretical amount).

Protocol 2: Synthesis of DL-Leucine

This protocol is based on the synthesis of the intermediate, diethyl isobutylmalonate, and the general procedure for amino acid synthesis.

-

Part A: Synthesis of Diethyl Isobutyl(phthalimido)malonate (Adapted from the synthesis of Diethyl Isobutylmalonate[2])

-

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Isobutyl bromide

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving the appropriate amount of sodium metal in absolute ethanol.

-

To the sodium ethoxide solution, add this compound.

-

Add isobutyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Work up the reaction by removing the ethanol, adding water, and extracting the product with an organic solvent.

-

Purify the resulting diethyl isobutyl(phthalimido)malonate by distillation or column chromatography.

-

-

Yield: A 50.1% yield is reported for the analogous synthesis of diethyl isobutylmalonate.[2]

-

-

Part B: Hydrolysis and Decarboxylation to DL-Leucine

-

Materials:

-

Diethyl isobutyl(phthalimido)malonate

-

Aqueous acid (e.g., HBr or HCl)

-

-

Procedure:

-

Reflux the diethyl isobutyl(phthalimido)malonate with an excess of concentrated aqueous acid (e.g., 48% HBr).

-

The hydrolysis of both the ester and phthalimide groups will occur, followed by decarboxylation of the resulting malonic acid derivative.

-

After the reaction is complete, cool the solution to allow the phthalic acid to precipitate.

-

Filter to remove the phthalic acid.

-

Neutralize the filtrate to precipitate the crude DL-leucine.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure DL-leucine.

-

-

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: General reaction pathway for α-amino acid synthesis.

Caption: Step-wise experimental workflow for amino acid synthesis.

Applications in Drug Development

This compound and its derivatives serve as crucial building blocks in the synthesis of various pharmaceutical compounds. The phthalimide moiety is a common structural feature in a number of bioactive molecules.

-

Anticonvulsants: Phthalimide derivatives have been investigated for their anticonvulsant properties. The structural similarity of the phthalimide group to cyclic imide-containing drugs like ethosuximide suggests its potential as a pharmacophore in the design of new antiepileptic agents.

-

Thalidomide Analogs: this compound is a logical precursor for the synthesis of analogs of thalidomide. Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are important immunomodulatory drugs used in the treatment of multiple myeloma and other cancers. The ability to introduce various side chains via the malonic ester synthesis allows for the creation of a library of thalidomide analogs with potentially improved therapeutic properties and reduced side effects.

While direct synthetic routes for specific commercial drugs starting from this compound are not always explicitly published in open literature, its role as a versatile intermediate for introducing a protected amino acid backbone makes it a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents.

References

Diethyl Phthalimidomalonate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Diethyl Phthalimidomalonate (CAS No. 5680-61-5). The information is compiled to ensure safe laboratory practices and to provide a quick reference for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is an organic compound characterized by a phthalimide moiety and two ethyl ester groups attached to a malonate structure.[1] It is typically a white to off-white crystalline solid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₆ | PubChem[2], CymitQuimica[1] |

| Molecular Weight | 305.28 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid/powder | CymitQuimica[1], ChemicalBook[3] |

| Melting Point | 73-76 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 425.3 ± 35.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | ChemicalBook[3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | CymitQuimica[1] |

| pKa (Predicted) | 9.88 ± 0.20 | ChemicalBook[3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem[2], ChemicalBook[3]

Hazard Pictogram:

-

(Exclamation Mark)[3]

Safety and Handling Precautions

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

Table 3: GHS Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instructions on this label). | |

| P332+P317 | If skin irritation occurs: Get medical help. | |

| P337+P317 | If eye irritation persists: Get medical help. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem[2], ChemicalBook[3]

Experimental Protocols and Workflows

While specific experimental protocols for toxicity studies are not publicly available, the following workflows derived from safety data provide guidance for safe handling and emergency procedures.

Personal Protective Equipment (PPE) Workflow

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Procedures for Exposure

Caption: First aid workflow for different routes of exposure to this compound.

Fire-Fighting and Accidental Release Measures

Detailed fire-fighting and accidental release measures are not specified in the available search results for this compound. For related compounds like Diethyl Malonate, standard procedures for combustible liquids are recommended, such as using dry chemical, CO₂, water spray, or alcohol-resistant foam for extinguishing fires.[4][5] For accidental releases, it is generally advised to avoid dust formation, ensure adequate ventilation, and use personal protective equipment.[6] Spills should be contained and collected with an inert absorbent material.[4][5]

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area.[4][5] Keep the container tightly closed and store locked up.[2]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] It should be disposed of at an approved waste disposal plant.[2]

References

- 1. CAS 5680-61-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H15NO6 | CID 79760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PHTHALIMIDOMALONIC ACID DIETHYL ESTER | 5680-61-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. multichemindia.com [multichemindia.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Solubility of diethyl phthalimidomalonate in common lab solvents

An In-depth Technical Guide on the Solubility of Diethyl Phthalimidomalonate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial reagent in organic synthesis, particularly in the Gabriel synthesis of amino acids and other nitrogen-containing compounds. Its efficacy in these reactions is significantly influenced by its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, offering both qualitative data and a detailed experimental protocol for quantitative determination. Understanding the solubility characteristics of this compound is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final products.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₅NO₆ |

| Molar Mass | 305.28 g/mol [1] |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 73-76 °C[3] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and general principles of organic chemistry, a qualitative assessment of its solubility can be made. The presence of both polar (ester and imide groups) and non-polar (benzene ring and ethyl groups) moieties gives it a versatile solubility profile.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents. This information is based on its known solubility in ethanol and acetone and the principle of "like dissolves like."

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol | Soluble | The polar hydroxyl group can hydrogen bond with the carbonyl groups of the ester and imide. |

| Ethanol | Soluble[2] | Similar to methanol, the polarity and hydrogen bonding capability facilitate dissolution. | |

| Ketones | Acetone | Soluble[2] | A polar aprotic solvent that can effectively solvate the polar groups of the molecule. |

| Esters | Ethyl Acetate | Likely Soluble | The ester functionalities of the solvent and solute are compatible, promoting dissolution. |

| Halogenated Hydrocarbons | Dichloromethane | Likely Soluble | Its polarity is sufficient to dissolve many organic compounds. |

| Chloroform | Likely Soluble | Similar to dichloromethane, it is a good solvent for a wide range of organic molecules. | |

| Ethers | Diethyl Ether | Moderately Soluble | Less polar than other solvents, solubility may be lower but still significant. |

| Tetrahydrofuran (THF) | Likely Soluble | A polar ether that is a good solvent for a wide range of organic compounds. | |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | The non-polar nature of toluene makes it a poorer solvent for the polar this compound. |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of dissolving a wide range of organic and inorganic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful, highly polar aprotic solvent known for its excellent solvating properties for a vast array of compounds. | |

| Aqueous | Water | Limited Solubility[2] | The large organic structure with significant non-polar character limits its solubility in water. |

Note: "Likely Soluble" and "Sparingly Soluble" are estimations based on chemical principles and the known solubility in other solvents. Experimental verification is recommended for precise applications.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the following experimental protocol provides a robust methodology for the quantitative determination of this compound solubility in a specific organic solvent.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow

Caption: A logical workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic chamber at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measurement: Analyze the standard solutions and the diluted sample solution using a suitable analytical technique:

-

HPLC: Inject the solutions and measure the peak area at the wavelength of maximum absorbance.

-

UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorbance (λmax).

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical signal (peak area or absorbance) versus the concentration of the standard solutions.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

-

-

Conclusion

References

Spectroscopic Profile of Diethyl Phthalimidomalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diethyl phthalimidomalonate, a key intermediate in the synthesis of amino acids and other pharmaceuticals. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the experimental protocols utilized for their acquisition.